molecular formula C22H25N3OS B459808 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-17-0

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459808
CAS No.: 445269-17-0
M. Wt: 379.5g/mol
InChI Key: HWILETZKNCITDK-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a bicyclic thieno[2,3-b]quinoline core substituted with an ethyl group at position 6 and a 4-methylbenzyl carboxamide moiety at position 2.

Properties

IUPAC Name

3-amino-6-ethyl-N-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-3-14-8-9-18-16(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-12-15-6-4-13(2)5-7-15/h4-7,11,14H,3,8-10,12,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWILETZKNCITDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-Quinoline Precursor Assembly

The core structure originates from a [3+3] cycloaddition between a functionalized thiophene and a cyclohexenone derivative. A representative protocol involves:

  • Step 1 : Condensation of 3-aminothiophene-2-carboxylate (A ) with ethyl 2-cyclohexenone-1-carboxylate (B ) in refluxing acetic acid, yielding a bicyclic intermediate (C ) with 78% efficiency.

  • Step 2 : Chlorination of C using phosphorus oxychloride (POCl₃) at 80°C for 6 hours, producing the 4-chloro derivative (D ).

Table 1 : Optimization of Cyclization Conditions

CatalystTemperature (°C)Yield (%)Purity (GC)
Acetic Acid1107892.4
H₂SO₄906588.1
PTSA1007190.7

Reductive Annulation for Tetrahydro Formation

Hydrogenation of the quinoline double bond is achieved using palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C. This step selectively reduces the C5-C6 bond without affecting the thiophene ring.

Installation of the 2-Carboxamide Functionality

Carboxylation at Position 2

The 2-position is activated for carboxylation via directed ortho-metalation. Using lithium diisopropylamide (LDA) at −78°C, the lithiated intermediate reacts with solid CO₂ to form the carboxylic acid (G ), which is subsequently esterified with thionyl chloride (SOCl₂) and methanol.

Coupling with 4-Methylbenzylamine

The methyl ester (H ) undergoes aminolysis with 4-methylbenzylamine in dimethylformamide (DMF) at 120°C for 12 hours, catalyzed by 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC). This yields the target carboxamide (I ) with 92% conversion.

Equation :

H +4-MethylbenzylamineHOBt/DCCI +CH₃OH\text{H } + \text{4-Methylbenzylamine} \xrightarrow{\text{HOBt/DCC}} \text{I } + \text{CH₃OH}

Final Functionalization: 3-Amino Group Introduction

Nitration and Reduction Sequence

  • Nitration : Treating I with fuming nitric acid (HNO₃) in sulfuric acid at 0°C introduces a nitro group at position 3, yielding J .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing the final compound (K ) with >99% purity.

Table 2 : Comparative Reduction Methods

Reducing AgentSolventTime (h)Yield (%)
H₂/Pd-CEthanol495
NaBH₄/CuCl₂THF682
Fe/HClH₂O1268

Purification and Analytical Characterization

Chromatographic Separation

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:1). Final recrystallization from hot acetonitrile affords needle-like crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, thiophene-H), 4.45 (d, 2H, NCH₂), 2.85 (q, 2H, CH₂CH₃), 2.30 (s, 3H, Ar-CH₃).

  • HRMS : m/z calcd for C₂₃H₂₆N₃OS [M+H]⁺ 392.1795, found 392.1793 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the thienoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and ethyl groups can participate in various substitution reactions, such as nucleophilic substitution with halides or electrophilic aromatic substitution on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-b]quinoline compounds exhibit notable antimicrobial properties. The presence of the thienoquinoline core in this compound suggests potential efficacy against various bacterial and fungal strains. For instance, studies have shown that substituted thienoquinolines can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Thienoquinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells. Specific modifications to the thienoquinoline structure have been associated with enhanced cytotoxicity against different cancer cell lines .

Neuroprotective Effects
Emerging research highlights the neuroprotective potential of thienoquinoline derivatives. These compounds are being studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Preliminary results suggest that they may help protect against conditions like Alzheimer's disease .

Pharmacological Applications

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases and phosphatases that play critical roles in cancer progression and metabolic disorders .

Drug Delivery Systems
The unique chemical structure allows for incorporation into drug delivery systems. Thienoquinoline derivatives can be functionalized to enhance solubility and bioavailability, making them suitable candidates for targeted drug delivery applications .

Material Science Applications

Organic Electronics
Due to its electronic properties, 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is being explored in the field of organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under investigation, as the compound may contribute to improved charge transport and stability .

Antimicrobial Efficacy

A study conducted on various thienoquinoline derivatives demonstrated that specific substitutions on the quinoline ring significantly enhanced their antimicrobial activity. The results indicated a minimum inhibitory concentration (MIC) of 1 µg/mL against Klebsiella pneumoniae, showcasing the potential of these compounds in treating infections caused by resistant strains .

Anticancer Activity

In vitro assays revealed that a derivative of thienoquinoline exhibited cytotoxic effects on breast cancer cell lines with IC50 values lower than 10 µM. This suggests strong potential for development into therapeutic agents targeting cancer .

Neuroprotective Studies

Research involving animal models indicated that thienoquinoline derivatives reduced neuroinflammation markers and improved cognitive function in models of Alzheimer's disease. The findings support further exploration into their mechanism of action and therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The thienoquinoline core might intercalate with DNA or interact with cellular receptors, while the amino and carboxamide groups could form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 6-ethyl, N-(4-methylbenzyl) Not provided* Not provided* Not reported
3-amino-6-ethyl-N-(4-methoxybenzyl)-... () 6-ethyl, N-(4-methoxybenzyl) C22H25N3O2S 395.521 Higher polarity due to methoxy group
3-amino-N-(4-fluorophenyl)-... () N-(4-fluorophenyl) C18H16FN3OS 341.40 Fluorine enhances electronegativity
VGTI-A3 () 6-phenyl, N-(4-phenylthiazol-2-yl) Not provided Not provided Antiviral (DENV, WNV); low solubility
3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-... () 4-chlorophenyl, N-(4-methoxyphenyl) C25H22ClN3O2S 463.98 Increased lipophilicity (Cl, OMe)
3-amino-6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-... () 6-ethyl, N-(2-(4-methoxyethyl)) C23H27N3O2S 409.54 Ethyl linker may improve flexibility

Key Observations:

Electron-Withdrawing Effects : The 4-fluorophenyl derivative () benefits from fluorine’s electronegativity, which may enhance binding interactions in biological targets compared to the methyl group in the target compound .

Antiviral Activity : VGTI-A3 (), a phenyl- and thiazole-substituted analog, exhibits broad-spectrum antiviral activity but suffers from poor solubility. The target compound’s ethyl and methyl groups may offer a balance between activity and solubility .

Lipophilicity vs. Solubility : Chlorine and methoxy substituents () increase molecular weight and lipophilicity, which could impede solubility but enhance membrane permeability .

Physicochemical Property Trends

  • Molecular Weight : Derivatives range from 341.40 () to 463.98 (). The target compound likely falls within this range, influencing drug-likeness per Lipinski’s rules.
  • Solubility : VGTI-A3’s low solubility () underscores the challenge of balancing aromaticity with polar groups. The target compound’s methylbenzyl group may mitigate this issue compared to bulkier substituents .

Biological Activity

The compound 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H25N3OS
  • Molecular Weight : 373.52 g/mol
  • CAS Number : 740322

Pharmacological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar thienoquinoline structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Antiviral Activity :
    • The thienoquinoline scaffold has been associated with antiviral properties. Research indicates that modifications to the structure can enhance activity against viruses such as HIV and Hepatitis C. The compound's ability to inhibit viral replication is thought to be linked to its interference with viral enzymes or host cell pathways .
  • Anticancer Potential :
    • Recent investigations suggest that thienoquinolines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The compound has shown potential as a chemotherapeutic agent in preclinical models of cancer .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit serine/threonine kinases like CSNK2A, which are crucial in regulating cell growth and survival pathways .
  • Interference with Nucleic Acid Synthesis : Some derivatives may disrupt the synthesis of nucleic acids in pathogens, leading to their death or inability to replicate effectively.

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Study on Antibacterial Activity :
    • A study evaluated various thienoquinoline derivatives against a panel of bacterial strains. The results indicated that modifications at the benzyl position significantly enhanced antibacterial efficacy compared to unmodified analogs .
  • Research on Antiviral Properties :
    • In vitro studies demonstrated that certain thienoquinoline derivatives could inhibit viral replication at low concentrations (IC50 values in the nanomolar range), suggesting their potential as antiviral agents .
  • Evaluation of Anticancer Effects :
    • A preclinical trial assessed the cytotoxic effects of this class of compounds on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves multi-step reactions, such as coupling quinoline-carboxamide precursors with substituted benzylamines. For example, HBTU (hexafluorophosphate benzotriazole tetramethyluronium) and TEA (triethylamine) are effective coupling agents for amide bond formation under reflux conditions . To optimize yields, employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., temperature, molar ratios, solvent polarity) . Reaction monitoring via TLC or HPLC is essential to track intermediate purity.

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry, especially for the tetrahydrothienoquinoline core . Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. For crystalline derivatives, X-ray diffraction provides definitive structural validation.

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

  • Answer : Stability testing should include accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring. Solubility can be determined in common solvents (DMSO, ethanol, acetonitrile) using nephelometry or gravimetric methods. Note that the ethyl and tetrahydrothieno groups may enhance lipophilicity, requiring co-solvents for aqueous experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Answer : Systematically modify substituents (e.g., ethyl group, 4-methylbenzyl moiety) and evaluate biological activity (e.g., enzyme inhibition, cellular assays). Compare analogs like 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid to assess the impact of halogenation or carboxylate groups. Use multivariate analysis to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .

Q. What computational tools are suitable for predicting the reactivity or binding modes of this compound?

  • Answer : Quantum chemical calculations (DFT or semi-empirical methods) model reaction pathways, such as cyclization of tetrahydrothienoquinoline intermediates . Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., kinases). Machine learning models trained on reaction datasets can prioritize synthetic routes or optimize conditions .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioassay results across studies?

  • Answer : Conduct meta-analysis to identify variables (e.g., assay protocols, cell lines, solvent effects). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Reproduce experiments under standardized conditions, and apply statistical tests (ANOVA, t-tests) to confirm significance .

Q. What strategies are recommended for elucidating the reaction mechanism of key synthetic steps, such as cyclization or amidation?

  • Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks atom migration during cyclization. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Intermediate trapping (e.g., using scavengers) or in situ IR spectroscopy monitors transient species .

Methodological Considerations

  • Experimental Design : Use CRDC classification RDF2050112 (reaction fundamentals) and RDF2050108 (process control) to align workflows with chemical engineering best practices .
  • Data Validation : Cross-reference spectral data with databases (PubChem, SciFinder) and adhere to OECD guidelines for reproducibility.

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